Cas no 6736-40-9 (Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine))

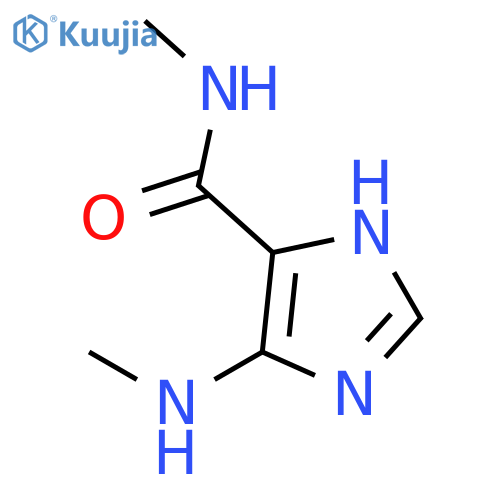

6736-40-9 structure

商品名:Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)

Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) 化学的及び物理的性質

名前と識別子

-

- Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)

- N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide

- N-Methyl-5-methylamino-1H-imidazole-4-carboxamide

- THEOPHYLLIDINE , CRM STANDARD

- Q27266450

- 76560HOO1I

- HBYDWASAZICSRC-UHFFFAOYSA-N

- N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide

- SCHEMBL3915349

- 4-(METHYLAMINO)-5-(N-METHYLCARBAMOYL)IMIDAZOLE

- Theophyllidine,crm standard

- N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine)

- DTXSID90217706

- 1H-Imidazole-4-carboxamide, N-methyl-5-(methylamino)-; Diprophylline Imp. A (EP); N-Methyl-4-(methylamino)-1H-imidazol-5-carboxamid

- Theophyllidine

- A900351

- Theophyllidin

- UNII-76560HOO1I

- 4-methylamino-5-methylcarbamoylimidazole

- 1H-Imidazole-4-carboxamide, N-methyl-5-(methylamino)-

- 6736-40-9

- THEOPHYLLINE MONOHYDRATE IMPURITY D [EP IMPURITY]

- THEOPHYLLINE IMPURITY D [EP IMPURITY]

- DIPROPHYLLINE IMPURITY A [EP IMPURITY]

- Diprophylline Imp. A (Pharmeuropa): N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine)

- DIPROPHYLLINE IMPURITY A (EP IMPURITY)

- THEOPHYLLINE IMPURITY D (EP IMPURITY)

- THEOPHYLLINE EP IMPURITY D

- G87841

- THEOPHYLLINE MONOHYDRATE IMPURITY D (EP IMPURITY)

- DTXCID00140197

-

- インチ: InChI=1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10)

- InChIKey: HBYDWASAZICSRC-UHFFFAOYSA-N

- ほほえんだ: CNC1=C(NC=N1)C(=O)NC

計算された属性

- せいみつぶんしりょう: 154.08546096g/mol

- どういたいしつりょう: 154.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 69.8Ų

じっけんとくせい

- 密度みつど: 1.276±0.06 g/cm3(Predicted)

- ふってん: 500.9±35.0 °C(Predicted)

Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973007-100mg |

N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide |

6736-40-9 | ≥95% | 100mg |

¥22876.00 | 2024-05-04 | |

| A2B Chem LLC | AH39630-50mg |

N-Methyl-5-methylamino-1H-imidazole-4-carboxamide |

6736-40-9 | 99% | 50mg |

$1913.00 | 2024-04-19 |

Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

6736-40-9 (Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量